molecular formula C13H12N2O3 B14520898 N-Methyl-3-(4-nitrophenoxy)aniline CAS No. 62988-17-4

N-Methyl-3-(4-nitrophenoxy)aniline

Cat. No.: B14520898
CAS No.: 62988-17-4
M. Wt: 244.25 g/mol
InChI Key: NTZAGQUESSBVMD-UHFFFAOYSA-N
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Description

N-Methyl-3-(4-nitrophenoxy)aniline is a nitro-substituted aniline derivative characterized by an N-methyl group and a 4-nitrophenoxy substituent at the meta position of the aniline ring.

Properties

CAS No.

62988-17-4

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-methyl-3-(4-nitrophenoxy)aniline

InChI

InChI=1S/C13H12N2O3/c1-14-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)15(16)17/h2-9,14H,1H3

InChI Key

NTZAGQUESSBVMD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4-nitrophenoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4-nitrophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-Methyl-3-(4-nitrophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-(4-nitrophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their synthesis methods, and properties:

Compound Name Structural Features Synthesis Method Key Properties/Applications References
N-Methyl-3-(4-nitrophenoxy)aniline - Aniline core
- N-methyl group
- 4-nitrophenoxy substituent (meta position)
Likely nucleophilic aromatic substitution (e.g., reaction of N-methylaniline with 4-nitrophenyl halide) - High polarity due to nitro group
- Potential intermediate in dye/pharmaceutical synthesis
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) - Picolinamide core
- 2-Fluoro-4-nitrophenoxy group
Reflux of 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene - Enhanced electron-withdrawing effects (fluoro + nitro)
- Pharmaceutical intermediate
N-Methyl-3-(trifluoromethyl)aniline - Aniline core
- N-methyl group
- Trifluoromethyl substituent (meta position)
Suzuki coupling (e.g., 3-bromo-N-methylaniline with trifluoromethyl boronic acid) - Hydrophobic due to CF₃ group
- Industrial applications (agrochemicals, coatings)
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline - Thiazole ring fused to nitro-substituted phenyl
- Aniline group
Multi-step synthesis involving thiazole ring formation - Bioactive scaffold (e.g., kinase inhibitors)
- High thermal stability
N-(2-(4-nitrophenoxy)ethyl)aniline derivatives - Ethyl linker between phenoxy and aniline
- Nitro substituent on phenoxy
Nucleophilic substitution of halophenols with ethylenediamine derivatives - Tunable electronic properties for optoelectronics
- Vibrational spectroscopy applications
Nitrosoaniline derivatives (e.g., 2c–2l) - Nitroso (NO) group replacing nitro
- Varied substituents (chloro, methoxy, etc.)
Oxidative nitrosation of anilines - Redox-active intermediates
- Catalytic or sensor applications

Electronic and Physical Properties

  • Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity, contrasting with the hydrophobic trifluoromethyl group in CAS 2026-70-2, which reduces solubility in polar solvents .
  • Thermal Stability : Thiazole-containing analogs () exhibit higher thermal stability due to aromatic heterocycles, whereas nitroso derivatives () are more reactive and prone to decomposition .

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